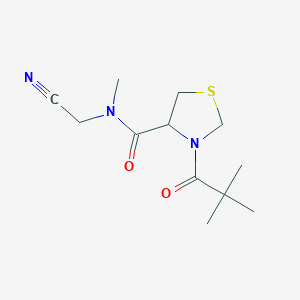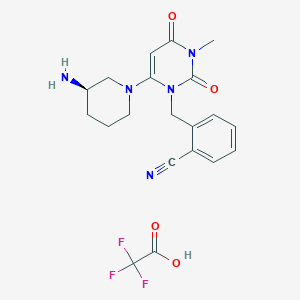
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C20H22F3N5O4 and its molecular weight is 453.422. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Synthesis
Antitumor Activity and Enzyme Inhibition : This compound has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the nucleotide synthesis pathway, thus presenting a promising target for antitumor agents. One study highlights the synthesis and X-ray crystal structure of derivatives that serve as dual TS and DHFR inhibitors, demonstrating significant potency against tumor cells in culture (Gangjee et al., 2009). This suggests the compound's role in designing novel antitumor agents with dual inhibitory action.
Antimicrobial and Anti-inflammatory Applications : Synthesis of novel pyrazolopyrimidines derivatives was explored for their potential as anticancer and anti-5-lipoxygenase agents, an enzyme implicated in inflammation and cancer. This study indicates that specific derivatives have shown promise in in vitro assays against cancer cell lines and suggest an inhibitory effect on 5-lipoxygenase, highlighting the compound's versatility in therapeutic applications (Rahmouni et al., 2016).
Chemical Synthesis and Modification : Research into the facile synthesis of new tetrahydropyrido[4,3-d]pyrimidine derivatives from reactions involving similar chemical structures demonstrates the compound's utility in generating novel chemical entities. These synthesized compounds could have implications in developing new drugs or as intermediates in chemical reactions (Herrera et al., 2006).
Radiosynthesis and Diagnostic Applications : Another study delves into the radiosynthesis of fluorine-18 labeled derivatives for imaging α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors using positron emission tomography (PET). This research provides insights into developing diagnostic tools for neurological conditions, showcasing the compound's potential in medical imaging (Yuan et al., 2016).
Natural Product Screening for Diabetes Management : Exploring natural products for dipeptidyl peptidase-4 (DPP-4) inhibition, a target in type 2 diabetes management, highlights the use of the compound in screening and identifying potential DPP-4 inhibitors from natural sources. This approach signifies the importance of the compound in drug discovery for diabetes treatment (Istrate & Crisan, 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a non-classical serine aminodipeptidase that removes the Xaa-Pro dipeptide from the amino terminus (N-terminus) of polypeptides and proteins .
Mode of Action
The compound interacts with its target, DPP-IV, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from cleaving the Xaa-Pro dipeptide from the N-terminus of polypeptides and proteins .
Biochemical Pathways
The inhibition of DPP-IV affects several biochemical pathways. As DPP-IV is involved in the degradation of incretin hormones, its inhibition leads to increased levels of these hormones. This results in enhanced insulin secretion, decreased glucagon release, and reduced hepatic glucose output .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may contribute to its bioavailability .
Result of Action
The inhibition of DPP-IV by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This results in a reduction in blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can influence the compound’s action by competing for binding sites or altering its metabolism .
Propiedades
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C2HF3O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;3-2(4,5)1(6)7/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;(H,6,7)/t15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZNYFAKYFSLSR-XFULWGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

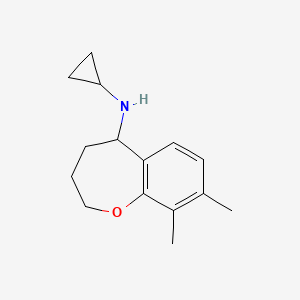
![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2943143.png)
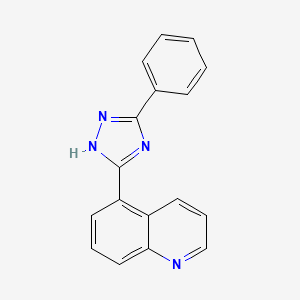
![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)
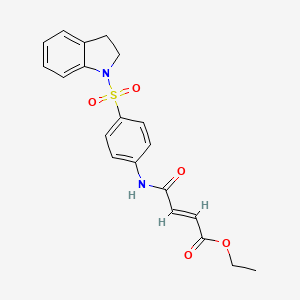
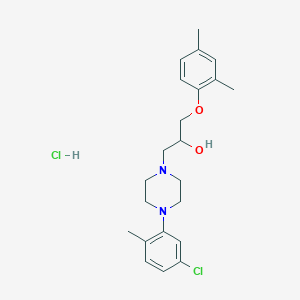
![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)
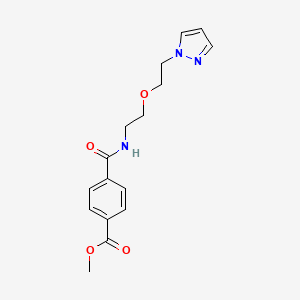

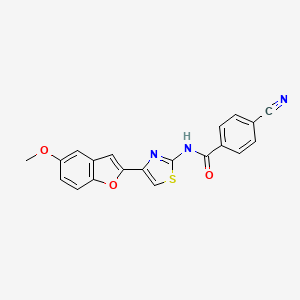
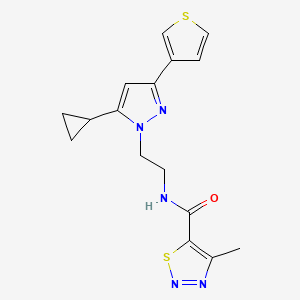
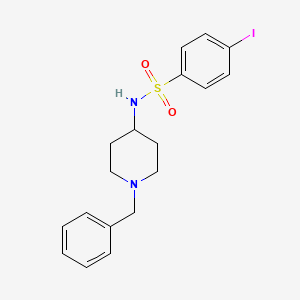
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)
